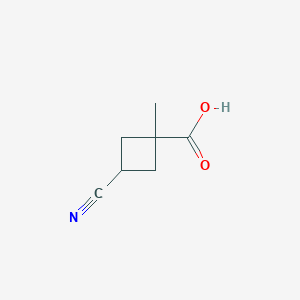

3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

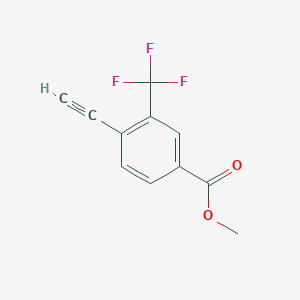

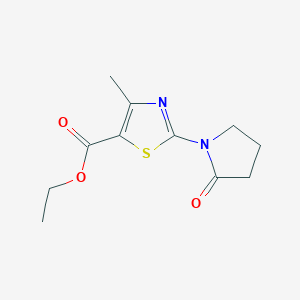

3-cyano-1-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2138045-01-7 . It has a molecular weight of 139.15 and its IUPAC name is 3-cyano-1-methylcyclobutane-1-carboxylic acid .

Synthesis Analysis

While specific synthesis methods for 3-cyano-1-methylcyclobutane-1-carboxylic acid were not found, it’s worth noting that similar compounds, such as 3-methylcyclobutanecarboxylic acid, have been used as reactants in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .Molecular Structure Analysis

The molecular structure of 3-cyano-1-methylcyclobutane-1-carboxylic acid can be represented by the InChI code: 1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

3-cyano-1-methylcyclobutane-1-carboxylic acid is a powder . It is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Physical-Chemical Properties

Research on cyclobutane derivatives, such as the synthesis and analysis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, reveals insights into their physical-chemical properties. For instance, while the pKa values of the carboxylic acid functions remain constant across stereoisomers, the amino groups exhibit slightly varying pKa values due to differential interactions with fluorine atoms. This study highlights the nuanced differences in properties that can arise from small structural variations within cyclobutane derivatives (Chernykh et al., 2016).

Structural Applications in Peptides

Cyclobutane-containing compounds have been utilized in the synthesis of bis(cyclobutane) beta-dipeptides, demonstrating the utility of cyclobutane residues in promoting specific structural motifs in peptides. The formation of eight-membered hydrogen-bonded rings in certain diastereomers highlights cyclobutane's role in influencing peptide structure and potentially function (Torres et al., 2009).

Chemical Reactivity and Catalysis

The exploration of cyclobutane derivatives in catalytic processes, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination, underscores the potential of these compounds in synthetic chemistry. The reactivity of strained trisubstituted alkenes in this context reveals opportunities for creating complex molecules with high stereocontrol, showcasing cyclobutane derivatives' versatility in organic synthesis (Feng et al., 2019).

Material Science Applications

In materials science, cyclobutane derivatives have been investigated for their potential in creating novel polymeric materials. For example, cyclobutane-1,3-diacid (CBDA) has been identified as a promising building block for the synthesis of materials due to its stability and functional versatility. This research opens new pathways for utilizing cyclobutane derivatives in the design and development of advanced materials with specific properties (Wang et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-cyano-1-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHZIDJLDIRBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-1-methylcyclobutane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)

![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)

![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)